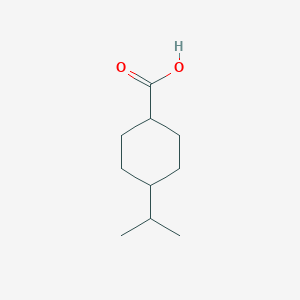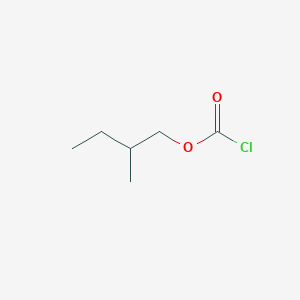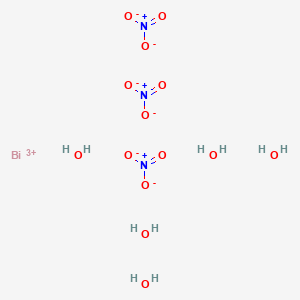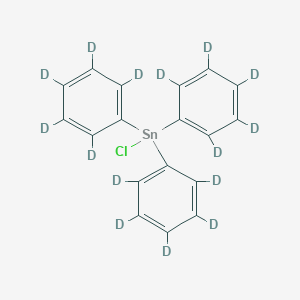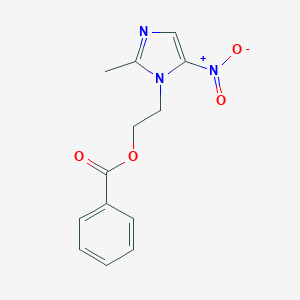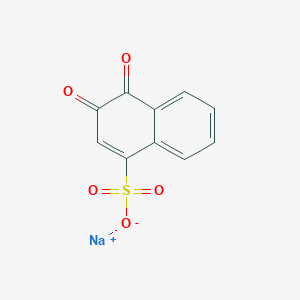
1,2-萘醌-4-磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthoquinone-4-sulfonic acid sodium salt is a chemical compound with the molecular formula C10H5NaO5S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations .
科学研究应用
1,2-Naphthoquinone-4-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the colorimetric determination of amino acids and amines.
Biology: Employed in the characterization of various biological samples, including the study of enzyme activities.
Medicine: Utilized in pharmaceutical preparations for the determination of procaine hydrochloride.
Industry: Acts as an intermediate in the synthesis of carbohydrate-based naphthoquinones, which have potential anticancer properties
作用机制
Target of Action
Sodium 1,2-naphthoquinone-4-sulfonate primarily targets amino acids and amines . These biological molecules play crucial roles in various physiological processes, including protein synthesis, neurotransmission, and metabolic regulation.
Mode of Action
The compound interacts with its targets through a colorimetric reaction . This interaction results in the formation of colored products, which can be used for quantitative analytical determinations .
Biochemical Pathways
It’s known that the compound can participate inredox processes , which are fundamental to many biological pathways, including energy production, detoxification, and cell signaling.
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its solubility in alcohol and acetone is moderate , indicating potential interactions with organic molecules.
Result of Action
The primary result of Sodium 1,2-naphthoquinone-4-sulfonate’s action is the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations . This makes it a valuable tool in analytical chemistry, particularly in drug analysis.
生化分析
Biochemical Properties
1,2-Naphthoquinone-4-sulfonic acid sodium salt is known to interact with various biomolecules. It is used for the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations
Cellular Effects
It is known to be used in the characterization of phanerochaete chrysosporium
Molecular Mechanism
It is known to participate in redox processes and can be used as an electrode in electrochemical processes
准备方法
Synthetic Routes and Reaction Conditions
1,2-Naphthoquinone-4-sulfonic acid sodium salt can be synthesized through the sulfonation of 1,2-naphthoquinone. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthoquinone ring .
Industrial Production Methods
In industrial settings, the production of 1,2-naphthoquinone-4-sulfonic acid sodium salt involves large-scale sulfonation reactors where 1,2-naphthoquinone is treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to obtain the final compound in its pure form .
化学反应分析
Types of Reactions
1,2-Naphthoquinone-4-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form naphthohydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Naphthohydroquinone derivatives.
Substitution: Substituted naphthoquinone derivatives with different functional groups.
相似化合物的比较
1,2-Naphthoquinone-4-sulfonic acid sodium salt can be compared with other similar compounds such as:
1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.
2-Hydroxy-1,4-naphthoquinone: Known for its use in dye and pigment industries.
Anthraquinone-2-sulfonic acid sodium salt: Used in similar colorimetric applications but with different structural properties.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 1,2-naphthoquinone-4-sulfonic acid sodium salt in its specific roles .
属性
CAS 编号 |
521-24-4 |
|---|---|
分子式 |
C10H6NaO5S |
分子量 |
261.21 g/mol |
IUPAC 名称 |
sodium;3,4-dioxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15); |
InChI 键 |
TYGHBVITNSZMPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
521-24-4 |
物理描述 |
Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
2066-93-5 (Parent) |
同义词 |
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic Acid Sodium Salt; 3,4-Dihydro-3,4-dioxo- 1-naphthalenesulfonic Acid Sodium Salt; 1,2-Naphthoquinone-4-sodium Sulfonate; 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt; Sodium 1,2-Naphthoquinone-4-sulfonate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


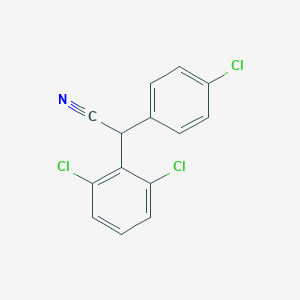
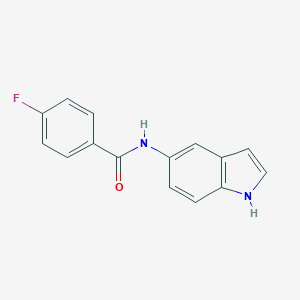
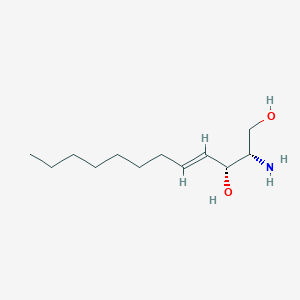
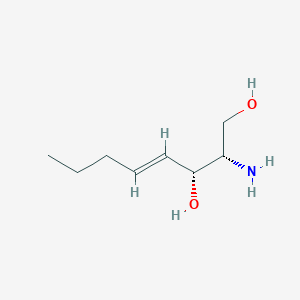
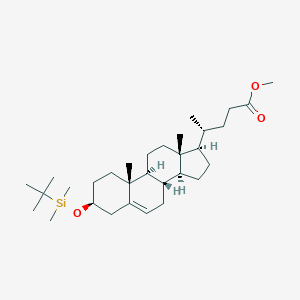
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
